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Introduction

Metastatic dissemination of cancer cells to regional lymph nodes is a critical step in tumor
progression and a key prognostic factor. Early and accurate detection of lymph node
metastases is crucial for appropriate cancer staging and therapeutic planning. The LyP-1
peptide (sequence: CGNKRTRGC) is a cyclic nine-amino-acid peptide that has emerged as a
powerful tool for this purpose.[1][2] It specifically targets the protein p32 (also known as gC1gR
or HABP1), which is overexpressed on the surface of various tumor cells, tumor-associated
macrophages, and lymphatic endothelial cells in tumors and metastatic sites.[3][4][5] This
specificity allows for the targeted delivery of imaging agents to metastatic lesions within lymph
nodes, enabling their visualization.[1][6]

LyP-1's unique properties, including its ability to home to tumors, penetrate tissue, and induce
apoptosis in target cells, make it a versatile agent for both diagnostic and therapeutic
applications.[1][7] These application notes provide a summary of quantitative data and detailed
protocols for utilizing LyP-1-based probes for the visualization of metastatic and pre-metastatic
lymph nodes.

Mechanism of Action

The targeting mechanism of LyP-1 is a multi-step process. The cyclic form of the peptide first
binds to its primary receptor, p32, which is highly expressed on the surface of malignant cells.
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[1][3] Following this initial binding, the peptide is believed to be proteolytically cleaved. This
cleavage exposes a C-terminal C-end rule (CendR) motif, which then interacts with Neuropilin-
1 (NRP1) and/or Neuropilin-2 (NRP2) to trigger internalization into the cell.[1] This
internalization is crucial for concentrating the conjugated imaging payload within the target
cells, leading to a strong and specific signal.
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Caption: Mechanism of LyP-1 targeting and internalization.

Data Presentation: In Vivo Imaging Studies

The effectiveness of LyP-1-based probes has been quantified in several preclinical studies.
The tables below summarize key findings for different imaging modalities.

Table 1: Optical Imaging with Fluorescently Labeled
LyP-1
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Probe Animal Model Target Key Finding Reference
At day 21,
o fluorescence in
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4T1 breast ) tumor-draining
Cy5.5-LyP-1 brachial lymph [8]
cancer LNs was ~3-fold
nodes )
higher than
controls.
Signal (x103
photon/cm?/s):
LyP-1: 78.0 =
2.44
LyP-1 +
Blocking: 24.3 +
5.43
Cy5.5 only: 25.6
+0.25
Strong
) fluorescence
Primary tumor )
MDA-MB-435 observed in
FITC-LyP-1 and lymph node [1]
xenograft tumors and
metastases )
metastatic lymph
nodes.[1][6]
2.6-fold increase
in fluorescent
LyP-1-FesOa- MDA-MB-231 ) signal from
Primary tumor [9]
Cy5.5 TNBC extracted tumors

compared to

control peptide.

Table 2: Radionuclide Imaging (SPECT/PET) with

Radiolabeled LyP-1

© 2025 BenchChem. All rights reserved.

3/10

Tech Support


https://pubmed.ncbi.nlm.nih.gov/21769497/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6442157/
https://www.pnas.org/doi/10.1073/pnas.0403317101
https://pmc.ncbi.nlm.nih.gov/articles/PMC6442157/
https://pubmed.ncbi.nlm.nih.gov/29101636/
https://www.benchchem.com/product/b15609204?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15609204?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Methodological & Application

Check Availability & Pricing

Probe Animal Model

Imaging
Modality

Key Finding Reference

MDA-MB-435

131-LyP-1
xenograft

SPECT

At 6h post-
injection, tumor-
to-muscle ratio

(1]
was 6.3 and
tumor-to-blood

ratio was 1.1.

29mTc-LyP-1 4T1 TNBC

SPECT

Showed better
tumor-targeting
ability compared [10]
to control peptide

in vivo.

64Cu-DOTA-LyP-  4T1 breast

1 cancer

PET

Higher uptake
observed in
tumor-draining
brachial lymph [11]
nodes compared

to contralateral

LNs.

Experimental Protocols

The following are generalized protocols based on methodologies reported in the literature.

Researchers should optimize these protocols for their specific experimental setup, imaging

system, and animal model.

Protocol 1: Conjugation of LyP-1 with a Fluorescent Dye

(e.g., Cy5.5)

This protocol describes a common method for labeling the LyP-1 peptide with a near-infrared

(NIR) fluorescent dye for optical imaging.

Materials:
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LyP-1 peptide with an additional N-terminal cysteine or other reactive group.

Cy5.5-NHS ester (or other amine-reactive dye).

Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

0.1 M Sodium bicarbonate buffer (pH 8.5).

Sephadex G-25 column or HPLC for purification.

Lyophilizer.

Procedure:

Dissolve LyP-1 peptide in 0.1 M sodium bicarbonate buffer.
» Dissolve the Cy5.5-NHS ester dye in a small amount of DMF or DMSO.

» Add the dissolved dye to the peptide solution dropwise while gently stirring. A molar ratio of
1:2 to 1:5 (peptide:dye) is typically used.

» Allow the reaction to proceed for 2-4 hours at room temperature in the dark, or overnight at
4°C.

o Purify the resulting conjugate (e.g., Cy5.5-LyP-1) from the unreacted free dye using a
Sephadex G-25 column or reverse-phase HPLC.

o Collect the labeled peptide fractions, pool them, and lyophilize for storage.

o Confirm the final product's purity and concentration using spectrophotometry and mass
spectrometry.

Protocol 2: In Vivo Optical Imaging of Sentinel Lymph
Nodes

This protocol is adapted from studies imaging tumor-induced lymphangiogenesis in sentinel
lymph nodes before the onset of metastasis.[3][11]
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Materials:

Tumor-bearing mice (e.g., 4T1 murine breast cancer model).

Anesthesia (e.qg., isoflurane).

Sterile Cy5.5-LyP-1 probe solution in PBS.

Small animal in vivo imaging system (e.g., IVIS, Maestro).

Procedure:

Establish tumors in mice according to your model (e.g., subcutaneous inoculation of 4T1
cells). Allow tumors to grow for a predetermined period (e.g., 7, 14, or 21 days).[8]

Anesthetize the tumor-bearing mouse using isoflurane or another appropriate anesthetic.

Administer the Cy5.5-LyP-1 probe. For imaging draining lymph nodes of the forelimbs, a
typical administration route is via injection into the middle phalanges of the upper extremities.
[11]

Place the anesthetized animal in the imaging chamber of the in vivo imaging system.

Acquire fluorescence images at desired time points post-injection (e.g., 45 minutes and 24
hours).[8][11]

For quantitative analysis, draw regions of interest (ROIs) over the tumor-draining lymph
nodes and contralateral (control) lymph nodes.

(Optional) For ex vivo confirmation, euthanize the animal after the final imaging session,
excise the lymph nodes, and image them separately to obtain more precise quantitative data
and for subsequent histological analysis.[8]

Protocol 3: Immunohistochemistry for Co-localization

This protocol is used to confirm that the LyP-1 probe co-localizes with lymphatic vessels in the

excised lymph nodes.
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Materials:

Excised lymph nodes from Protocol 2.

e OCT compound for tissue embedding.

e Cryostat.

e Microscope slides.

e Primary antibody against a lymphatic endothelial cell marker (e.g., anti-LYVE-1).[2][8]
o Fluorescently-conjugated secondary antibody (e.g., FITC-conjugated).

e Mounting medium with DAPI.

e Fluorescence microscope.

Procedure:

o Immediately after excision, embed the lymph nodes in OCT compound and freeze.

o Cut frozen sections (e.g., 5-10 um thick) using a cryostat and mount them on microscope
slides.

o Fix the sections as required (e.g., with cold acetone).

e Wash the slides with PBS and perform blocking (e.g., with 5% goat serum in PBS) for 1 hour.
 Incubate the sections with the primary anti-LYVE-1 antibody overnight at 4°C.

» Wash the slides with PBS.

 Incubate with the fluorescently-conjugated secondary antibody for 1-2 hours at room
temperature in the dark.

e Wash the slides with PBS.

e Mount coverslips using a mounting medium containing DAPI to counterstain nuclei.
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» Visualize the sections using a fluorescence microscope. The signal from the LyP-1 probe
(e.g., Cy5.5, red channel) should co-localize with the lymphatic marker signal (e.g., FITC,
green channel).[2]

Experimental Workflow Diagram
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Caption: Workflow for in vivo imaging of metastatic lymph nodes.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Recent progress in LyP-1-based strategies for targeted imaging and therapy - PMC
[pmc.ncbi.nlm.nih.gov]

2. Imaging Tumor-Induced Sentinel Lymph Node Lymphangiogenesis with LyP-1 Peptide -
PMC [pmc.ncbi.nim.nih.gov]

3. Mitochondrial/cell surface protein p32/gC1gR as a molecular target in tumor cells and
tumor stroma - PMC [pmc.ncbi.nlm.nih.gov]

4. aacrjournals.org [aacrjournals.org]

5. Recent progress in LyP-1-based strategies for targeted imaging and therapy - PubMed
[pubmed.ncbi.nim.nih.gov]

6. pnas.org [pnas.org]

7. Antitumor activity of a homing peptide that targets tumor lymphatics and tumor cells
[pubmed.ncbi.nim.nih.gov]

8. Imaging tumor-induced sentinel lymph node lymphangiogenesis with LyP-1 peptide -
PubMed [pubmed.ncbi.nlm.nih.gov]

9. LyP-1 Conjugated Nanoparticles for Magnetic Resonance Imaging of Triple Negative
Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

10. 99mTc-Labeled LyP-1 for SPECT Imaging of Triple Negative Breast Cancer - PMC
[pmc.ncbi.nlm.nih.gov]

11. Imaging of tumor-induced sentinel lymph node lymphangiogenesis with LyP-1 peptide |
Journal of Nuclear Medicine [jnm.snmjournals.org]

To cite this document: BenchChem. [Application Notes: Visualizing Metastatic Lymph Nodes
with LyP-1 Peptide Probes]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15609204+#using-lyp-1-to-visualize-metastatic-lymph-
nodes]

Disclaimer & Data Validity:

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://www.benchchem.com/product/b15609204?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC6442157/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6442157/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3257379/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3257379/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2562323/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2562323/
https://aacrjournals.org/cancerres/article-pdf/68/17/7210/2592670/7210.pdf
https://pubmed.ncbi.nlm.nih.gov/30905205/
https://pubmed.ncbi.nlm.nih.gov/30905205/
https://www.pnas.org/doi/10.1073/pnas.0403317101
https://pubmed.ncbi.nlm.nih.gov/15197262/
https://pubmed.ncbi.nlm.nih.gov/15197262/
https://pubmed.ncbi.nlm.nih.gov/21769497/
https://pubmed.ncbi.nlm.nih.gov/21769497/
https://pubmed.ncbi.nlm.nih.gov/29101636/
https://pubmed.ncbi.nlm.nih.gov/29101636/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6778934/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6778934/
https://jnm.snmjournals.org/content/52/supplement_1/1718
https://jnm.snmjournals.org/content/52/supplement_1/1718
https://www.benchchem.com/product/b15609204#using-lyp-1-to-visualize-metastatic-lymph-nodes
https://www.benchchem.com/product/b15609204#using-lyp-1-to-visualize-metastatic-lymph-nodes
https://www.benchchem.com/product/b15609204#using-lyp-1-to-visualize-metastatic-lymph-nodes
https://www.benchchem.com/product/b15609204#using-lyp-1-to-visualize-metastatic-lymph-nodes
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15609204?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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